1-Boc-4-ethoxycarbonyl piperazine

説明

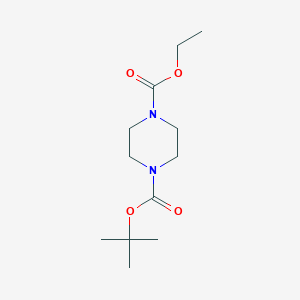

1-Boc-4-ethoxycarbonyl piperazine is a derivative of piperazine, a six-membered heterocyclic amine containing two nitrogen atoms. The compound features two key functional groups:

- A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for the secondary amine, enhancing stability and directing selective reactions during synthesis .

- An ethoxycarbonyl (COOEt) group at the 4-position, an ester moiety that modulates solubility, reactivity, and pharmacokinetic properties .

This compound is widely used as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting serotonin receptors, dopamine transporters, and antimicrobial agents . Its dual functionalization allows for precise structural tuning, making it a versatile scaffold for drug discovery.

特性

IUPAC Name |

4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOGYJOCBHEODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725052 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219509-82-7 | |

| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of N-Boc Piperazine as a Key Intermediate

The synthesis of 1-Boc-4-ethoxycarbonyl piperazine generally starts from piperazine or its derivatives, with the introduction of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom. A notable patented method describes a three-step process starting from diethanolamine:

Step 1: Chlorination of Diethanolamine

Diethanolamine reacts with a chlorinating agent (preferably thionyl chloride) to form bis(2-chloroethyl)amine. The molar ratio of chlorinating agent to diethanolamine is typically 2-5:1, optimized at 3:1. The reaction is conducted under reflux for about 3.5 hours and cooled below 10°C afterward.Step 2: Boc Protection

The bis(2-chloroethyl)amine intermediate reacts with Boc anhydride to yield bis(2-chloroethyl) carbamic acid tert-butyl ester. The molar ratio of Boc anhydride to diethanolamine is maintained near 1:1. The reaction is performed at 10-30°C for at least 12 hours under alkaline conditions (pH > 10).Step 3: Cyclization to N-Boc Piperazine

The cyclization is achieved by reacting the bis(2-chloroethyl) carbamic acid tert-butyl ester with ammonia water at 55-65°C for 2-5 hours, forming N-Boc piperazine. The reaction mixture is then worked up by extraction with ethyl acetate, drying, and concentration to yield the product with high purity (99.42%) and excellent yield (94.3%).

| Step | Reactants | Conditions | Molar Ratios | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Diethanolamine + Thionyl chloride | Reflux 3.5 h, <10°C cooling | 3:1 (SOCl2:diethanolamine) | - | - |

| 2 | Bis(2-chloroethyl)amine + Boc anhydride | 10-30°C, 12 h, pH > 10 | 1:1 | - | - |

| 3 | Intermediate + Ammonia water | 55-65°C, 2-5 h | 3:1 (NH3:H2O:diethanolamine) | 94.3 | 99.42 |

This method is robust and scalable, providing a reliable route to N-Boc piperazine, a crucial precursor for further functionalization.

Direct Boc Protection of Piperazine

An alternative and widely used approach involves direct Boc protection of piperazine:

Reaction Setup

Piperazine is dissolved in a mixture of methanol and water. Formic acid is added and stirred to protonate the amine groups partially.Catalysis and Boc Introduction

Acetamidine hydrochloride is used as a catalyst, and di-tert-butyl dicarbonate (Boc2O) is added to introduce the Boc protecting group selectively on one nitrogen atom.Reaction Conditions

The mixture is stirred at room temperature for about 2 hours. After completion, the solvent is removed by concentration, and the product is isolated by distillation under reduced pressure.Yield and Purity

This method achieves a high yield of 98.6% and produces 1-Boc-piperazine with high purity. Gas chromatography confirms the product and identifies minor impurities such as 1,4-bis Boc-piperazine.

| Parameter | Details |

|---|---|

| Starting material | Piperazine (0.12 mol) |

| Solvent | Methanol (150 mL) + Water (150 mL) |

| Additives | Formic acid (0.21 mol), Acetamidine HCl catalyst (0.0012 mol), Boc2O (0.04 mol) |

| Temperature | Room temperature (approx. 20-25°C) |

| Reaction time | 2 hours |

| Product isolation | Concentration, reduced pressure distillation (165-175°C/5 mmHg) |

| Yield | 98.6% |

| Purity | High (confirmed by GC) |

This method is straightforward, avoids hazardous chlorinating agents, and is suitable for laboratory-scale synthesis.

Functionalization to this compound

While direct literature on the preparation of this compound is limited, the general strategy involves:

Starting from N-Boc piperazine, the remaining free nitrogen is selectively alkylated or acylated with an ethoxycarbonyl moiety.

Common reagents for introducing the ethoxycarbonyl group include ethyl chloroformate or ethyl bromoacetate under basic conditions.

The reaction is typically performed in an aprotic solvent such as dichloromethane or acetone, with a base like triethylamine or sodium hydride to deprotonate the free nitrogen.

The reaction conditions are optimized to avoid over-alkylation or Boc deprotection.

Purification is achieved by extraction and chromatography or recrystallization.

化学反応の分析

Types of Reactions: 1-Boc-4-ethoxycarbonyl piperazine undergoes various chemical reactions, including:

Substitution Reactions: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic reagents.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form arylpiperazine derivatives.

Common Reagents and Conditions:

Nucleophilic Reagents: Such as amines and thiols for substitution reactions.

Acidic Conditions: Such as trifluoroacetic acid for Boc deprotection.

Palladium Catalysts: For coupling reactions with aryl halides.

Major Products:

Substituted Piperazines: Formed through nucleophilic substitution.

Free Amines: Obtained after Boc deprotection.

Aryl Piperazines: Resulting from coupling reactions.

科学的研究の応用

Medicinal Chemistry

Intermediate in Drug Synthesis

1-Boc-4-ethoxycarbonyl piperazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects, particularly in treating conditions such as cancer and infectious diseases. The Boc group facilitates further chemical reactions while protecting the amine functionality, which is crucial for maintaining the compound's stability during synthesis.

Case Study: Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that analogs containing piperazine structures can inhibit tumor growth by interfering with specific molecular targets involved in cancer cell proliferation . The ability of this compound to be modified into various derivatives enhances its potential as a precursor for novel anticancer agents.

Biological Studies

Chemical Probes Development

In chemical biology, this compound is utilized in developing chemical probes designed to study biological pathways and molecular targets. These probes can help elucidate mechanisms of action for various biological processes, including enzyme activities and receptor interactions. The compound's ability to form stable complexes with biological targets makes it a valuable tool in drug discovery and development.

Antimicrobial and Antiviral Research

The compound has also been investigated for its potential antimicrobial and antiviral properties. Preliminary studies suggest that modifications of the piperazine ring can enhance bioactivity against various pathogens, making it a candidate for further exploration in developing new antimicrobial agents.

Industrial Applications

Synthesis of Specialty Chemicals

Beyond its pharmaceutical implications, this compound is employed in synthesizing specialty chemicals used in various industrial applications. Its unique chemical structure allows for versatility in producing compounds with specific functionalities required in materials science and organic synthesis.

Table: Comparison of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug synthesis intermediates | Development of targeted therapies |

| Biological Studies | Chemical probes for biological pathways | Enhanced understanding of molecular interactions |

| Industrial Applications | Synthesis of specialty chemicals | Versatility in producing functional materials |

作用機序

The mechanism of action of 1-Boc-4-ethoxycarbonyl piperazine depends on its specific application. In pharmaceutical research, it acts as a precursor to biologically active compounds that interact with molecular targets such as enzymes and receptors. The Boc protecting group provides stability during synthetic transformations, while the ethoxycarbonyl group can be modified to introduce various functionalities .

類似化合物との比較

Table 1: Key Properties of Selected Piperazine Derivatives

*Estimated based on ethoxycarbonyl’s electron-withdrawing nature and Boc’s steric effects .

Key Observations:

- Solubility: Ethoxycarbonyl and ethylene spacers improve aqueous solubility compared to direct aryl attachments (e.g., 8ac vs. 8a in quinolones) .

- pKa : The ethoxycarbonyl group raises the pKa of piperazine nitrogens (~6–7), enhancing protonation under physiological conditions, while direct aryl substitution lowers pKa (<4) .

- Metabolic Stability : Piperazines with bulky substituents (e.g., Boc) resist metabolic degradation compared to unprotected analogs, which undergo rapid deethylation or oxidation .

生物活性

1-Boc-4-ethoxycarbonyl piperazine is a synthetic compound characterized by its molecular formula and is widely utilized in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl group attached to the piperazine ring, which enhances its reactivity and stability. It serves as an essential intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands, making it significant in medicinal chemistry.

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of various pharmacologically active compounds. The Boc protecting group provides stability during synthetic transformations, while the ethoxycarbonyl moiety can be modified to introduce diverse functionalities. This versatility allows the compound to interact with various biological targets, such as enzymes and receptors, thereby influencing their activity.

Case Studies and Research Findings

- P2Y14 Receptor Antagonists : Research has explored the structure-activity relationship (SAR) of compounds related to the P2Y14 receptor, which mediates inflammatory responses. Modifications of piperazine derivatives, including those derived from this compound, have shown promising inhibitory effects on neutrophil motility and inflammatory pathways, indicating potential therapeutic applications in treating conditions like asthma and neurodegeneration .

- Synthesis of Piperazine Derivatives : A study demonstrated the synthesis of various piperazine derivatives using this compound as a key intermediate. These derivatives exhibited significant biological activities, including antimicrobial and anticancer properties, showcasing the compound's utility in developing new therapeutic agents .

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Specific derivatives synthesized from this compound displayed inhibitory activity against certain enzymes involved in metabolic pathways, suggesting applications in metabolic disorders .

Comparative Analysis

To illustrate the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boc protecting group + ethoxycarbonyl | Precursor for enzyme inhibitors and receptor ligands |

| 1-Boc-4-(3-ethoxycarbonyl)phenyl piperazine | Phenyl group substitution | Similar but with distinct receptor interactions |

| 1-tert-butoxycarbonyl-4-(3-ethylbenzoate)piperazine | Ethylbenzoate instead of ethoxycarbonyl | Varies in biological activity due to structural differences |

Q & A

Q. How do PROTACs with piperazine linkers maintain optimal protonation states for target degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。